1-Ethyl-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoline
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Overview
Description
1-Ethyl-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoline is a nitrogen-containing heterocyclic compound. This compound is part of the pyrroloquinoline family, which is known for its diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a fused pyrrole and quinoline ring system, making it an interesting target for synthetic and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoline can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, a three-component reaction involving ethyl trifluoropyruvate, methyl ketones, and ethylenediamine or 1,3-diaminopropane can yield hexahydropyrrolo derivatives . The reaction conditions typically include the use of catalysts and solvents to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Ethyl-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
1-Ethyl-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoline has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is investigated for its potential use in drug discovery and development, particularly as a scaffold for designing new therapeutic agents.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1-Ethyl-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[1,2-a]pyrazine: Known for its antimicrobial and antiviral activities.
Hexahydropyrrolo[1,2-a]imidazol-5-ones: Exhibits analgesic and nootropic properties.
Hexahydropyrrolo[1,2-a]pyrimidin-6-ones: Potential for developing bioactive compounds, especially nootropics and painkillers.
Uniqueness
1-Ethyl-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoline is unique due to its specific ring structure and the presence of an ethyl group, which may contribute to its distinct biological activities and chemical reactivity
Properties
Molecular Formula |
C14H19N |
---|---|
Molecular Weight |
201.31 g/mol |
IUPAC Name |
1-ethyl-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoline |
InChI |
InChI=1S/C14H19N/c1-2-12-9-10-13-8-7-11-5-3-4-6-14(11)15(12)13/h3-6,12-13H,2,7-10H2,1H3 |
InChI Key |
RQECPVMZCYYSJU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC2N1C3=CC=CC=C3CC2 |
Origin of Product |
United States |
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